
Kdm4D-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kdm4D-IN-3 is a small molecule inhibitor that targets the histone demethylase KDM4D. This compound has shown potential in scientific research, particularly in the fields of epigenetics and cancer therapy. KDM4D is part of the KDM4 family of histone demethylases, which play a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone proteins .
Métodos De Preparación
The synthetic routes and reaction conditions for Kdm4D-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods for this compound are likely to involve optimization of these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
Kdm4D-IN-3 primarily undergoes reactions typical of small molecule inhibitors, including binding to the active site of the KDM4D enzyme. The compound’s interactions with KDM4D involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the binding process .
Aplicaciones Científicas De Investigación
Kdm4D-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of histone demethylases and their role in gene regulation.
Biology: Helps in understanding the epigenetic mechanisms that control cell differentiation and proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers that exhibit overexpression of KDM4D.
Mecanismo De Acción
Kdm4D-IN-3 exerts its effects by specifically inhibiting the demethylase activity of KDM4D. The compound binds to the active site of the enzyme, preventing it from removing methyl groups from histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and differentiation. The molecular targets and pathways involved include the PI3K-Akt-Foxo1 pathway, which is crucial for cell survival and metabolism .
Comparación Con Compuestos Similares
Kdm4D-IN-3 is unique in its specificity for KDM4D compared to other inhibitors that target multiple histone demethylases. Similar compounds include:
TACH101: A potent inhibitor of KDM4 that has entered clinical trials for advanced cancers.
KDM4A-C inhibitors: Compounds that target other members of the KDM4 family, such as KDM4A, KDM4B, and KDM4C, which have different substrate specificities and biological functions.
This compound stands out due to its selective inhibition of KDM4D, making it a valuable tool for studying the specific roles of this enzyme in various biological processes.
Propiedades
Fórmula molecular |
C23H16N4O2S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-[6,7-bis(furan-2-yl)quinoxalin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C23H16N4O2S/c30-23(25-15-6-2-1-3-7-15)27-22-14-24-18-12-16(20-8-4-10-28-20)17(13-19(18)26-22)21-9-5-11-29-21/h1-14H,(H2,25,26,27,30) |
Clave InChI |
NSLQGQZYAAHVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CN=C3C=C(C(=CC3=N2)C4=CC=CO4)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





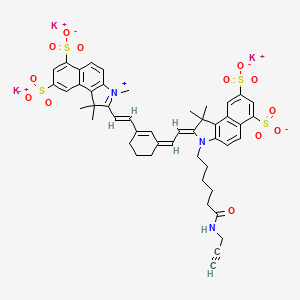
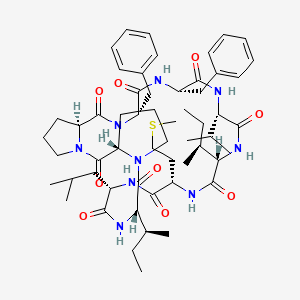

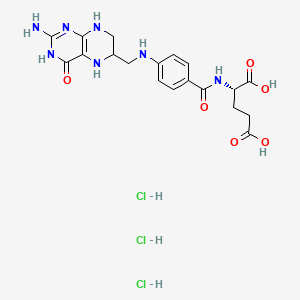
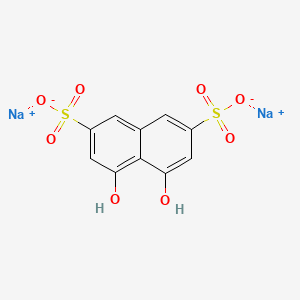
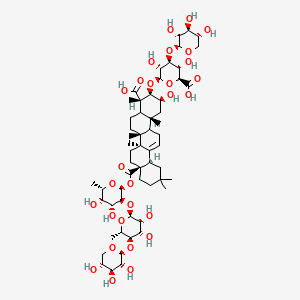
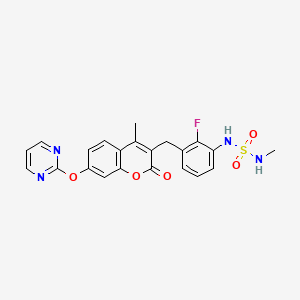
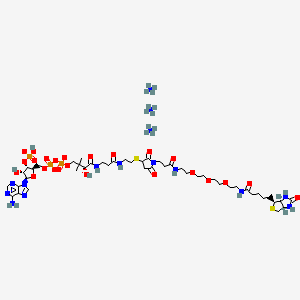
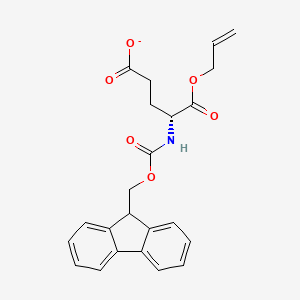

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
